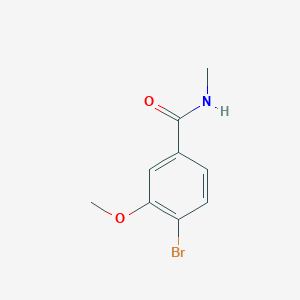

4-Bromo-3-methoxy-N-methylbenzamide

Beschreibung

Contextualization within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a well-established and diverse class of compounds with a broad spectrum of pharmacological activities. They are characterized by a benzene (B151609) ring attached to an amide functional group, with various substituents on the aromatic ring. These substitutions play a crucial role in determining the molecule's biological and chemical properties.

Historically, research into substituted benzamides has led to the development of important therapeutic agents, particularly atypical antipsychotics. chemicalbook.comsigmaaldrich.com These compounds often act as modulators of dopamine (B1211576) receptors, with their specific effects influenced by the nature and position of the substituents on the benzamide scaffold. For instance, compounds like amisulpride (B195569) are known to selectively target D2 and D3 dopamine receptors in the brain. sigmaaldrich.com The exploration of different substitution patterns on the benzamide ring is a key strategy in the quest for new and improved therapeutic agents with a range of potential applications, including as anti-inflammatory and antimicrobial agents. ontosight.ai

Rationale for Academic Investigation of Halogenated Methoxybenzamides

The presence of both a halogen (bromine) and a methoxy (B1213986) group on the benzamide structure provides a strong rationale for academic investigation. The introduction of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.

Halogenation can influence a molecule's:

Lipophilicity: Affecting its ability to cross cell membranes.

Metabolic Stability: Potentially blocking sites of metabolic degradation and prolonging the compound's duration of action.

Binding Affinity: The size and electronegativity of the halogen atom can lead to specific interactions with biological targets.

The methoxy group, on the other hand, can influence a molecule's conformation and its ability to form hydrogen bonds. The combination of these two types of substituents on a benzamide core creates a molecule with a distinct electronic and steric profile, making it a subject of interest for exploring new chemical space and potential biological activity. Research on related compounds, such as 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide, has been pursued with the aim of discovering new anticancer or anti-Alzheimer's agents. nih.gov

Chemical and Physical Properties of 4-Bromo-3-methoxy-N-methylbenzamide

The basic chemical and physical properties of this compound are summarized in the table below. These properties are primarily derived from chemical supplier databases and computational predictions. chemicalbook.comlookchem.com

| Property | Value |

| Molecular Formula | C9H10BrNO2 |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 1072944-34-3 |

| Appearance | Solid (predicted) |

| Purity | Often available at ≥99% for research purposes. lookchem.com |

| Storage | Recommended to be stored in a cool, dry place. lookchem.com |

Detailed Research Findings

As of now, detailed, peer-reviewed research findings focusing exclusively on the synthesis, characterization, and biological activity of this compound are not widely available in the public domain. However, general synthetic methods for N-substituted benzamides are well-documented. Typically, they can be synthesized by reacting a substituted benzoyl chloride with an appropriate amine. In this case, 4-bromo-3-methoxybenzoyl chloride would be reacted with methylamine (B109427).

Spectroscopic data, which is crucial for confirming the structure of a synthesized compound, would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and chemical environment of the hydrogen and carbon atoms.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) of the amide and the C-Br and C-O bonds.

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

While a detailed experimental analysis for this specific compound is not published, the expected spectral data can be predicted based on its structure and data from similar compounds. For instance, the crystal structure of the related compound 4-Methoxy-N-methylbenzamide has been reported, providing insight into the molecular geometry and intermolecular interactions of such molecules. researchgate.netnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-3-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZULJYJIHUYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674709 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-34-3 | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Methoxy N Methylbenzamide

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a cornerstone of synthetic organic chemistry, providing a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 4-Bromo-3-methoxy-N-methylbenzamide, the primary disconnection points are the amide bond and the carbon-bromine bond, as well as the methoxy (B1213986) group on the benzene (B151609) ring. This leads to two principal retrosynthetic pathways:

Pathway A: Disconnection of the amide bond first, leading to 4-bromo-3-methoxybenzoic acid and methylamine (B109427). This is a common and direct approach.

Pathway B: Initial disconnection of the C-Br bond, suggesting a precursor like 3-methoxy-N-methylbenzamide which would then undergo bromination. This route requires careful control of regioselectivity.

Further deconstruction of the precursors reveals simpler starting materials such as 3-hydroxybenzoic acid or 4-bromobenzaldehyde.

Precursor Identification and Sourcing

The successful synthesis of this compound hinges on the availability and purity of its precursors. Based on the retrosynthetic analysis, several key starting materials can be identified:

4-Bromo-3-methoxybenzoic acid: This is a crucial intermediate that can be sourced from various chemical suppliers.

Methylamine: A readily available primary amine, typically used as a solution in a suitable solvent. youtube.com

3-Methoxy-N-methylbenzamide: This precursor would be required for a synthetic route involving a late-stage bromination.

4-Bromo-3-methoxybenzaldehyde: An alternative starting material that would require oxidation to the carboxylic acid before amide formation. nih.gov

4-Bromo-3-methoxyaniline: This could be a precursor if the synthesis involves a Sandmeyer reaction to introduce the carboxylic acid functionality. bldpharm.com

3-Bromo-4-methoxy-N-methylaniline: Another potential precursor, though less common for this specific target. sigmaaldrich.com

The choice of precursor often depends on factors such as cost, availability, and the desired synthetic route.

Table 1: Key Precursors and Their Properties

| Precursor Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Bromo-3-methoxybenzoic acid | 5633-96-5 | C₈H₇BrO₃ | 231.04 |

| Methylamine | 74-89-5 | CH₅N | 31.06 |

| 4-Bromo-3-methoxybenzaldehyde | 43192-34-3 | C₈H₇BrO₂ | 215.04 |

| 4-Bromo-3-methoxyaniline | 19056-40-7 | C₇H₈BrNO | 202.05 |

Optimization of Bromination Procedures

When the synthetic strategy involves bromination of a precursor like 3-methoxy-N-methylbenzamide, optimizing the bromination step is critical to achieve the desired regioselectivity and yield. The methoxy group is an ortho-, para-directing group, while the N-methylbenzamide group is a meta-directing group. This substitution pattern can lead to a mixture of products.

Several brominating agents and conditions can be employed, each with its own advantages and disadvantages. researchgate.net

Table 2: Comparison of Bromination Reagents

| Brominating Agent | Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acetonitrile, room temperature | Mild conditions, good selectivity | Can sometimes lead to side reactions |

| Bromine (Br₂) | Acetic acid, with a Lewis acid catalyst | Strong brominating agent, high reactivity | Can be harsh, may lead to over-bromination |

| Pyridinium tribromide | Dichloromethane, room temperature | Solid reagent, easier to handle than Br₂ | May require longer reaction times |

The choice of solvent and the presence of a catalyst can significantly influence the outcome of the reaction. For instance, using a polar solvent can enhance the rate of electrophilic aromatic substitution.

Regioselective Methoxy Group Introduction and N-Alkylation

In synthetic routes where the methoxy and N-methyl groups are introduced onto a pre-existing benzene ring, regioselectivity is paramount. acs.orggoogle.com

The introduction of the methoxy group can be achieved via nucleophilic aromatic substitution on a suitably activated precursor, such as a fluorinated or nitrated benzene derivative. Alternatively, a hydroxyl group can be methylated using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

N-alkylation to form the N-methylamide can be accomplished by reacting the corresponding primary amide with a methylating agent. acs.org However, a more common and direct approach is the amidation of the carboxylic acid with methylamine. youtube.com

Benzamide (B126) Bond Formation Techniques

The final and crucial step in the synthesis of this compound is the formation of the amide bond. This can be achieved through several reliable methods.

The direct condensation of a carboxylic acid with an amine is a straightforward and atom-economical method for amide bond formation. rsc.orgacs.org This reaction is typically carried out by heating the two components together, often in the presence of a coupling agent or a catalyst to facilitate the reaction and improve the yield. researchgate.net

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid for nucleophilic attack by the amine. researchgate.net Lewis acids such as zirconium tetrachloride have also been shown to catalyze the direct amidation of carboxylic acids. researchgate.net

Table 3: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Activating Agent | Byproduct |

| Dicyclohexylcarbodiimide (DCC) | Dicyclohexylurea | Insoluble, easily filtered |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Water-soluble urea | Easily removed by aqueous workup |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) | HOBt | Water-soluble |

An alternative and highly effective method for forming the benzamide bond is through the corresponding acyl chloride. lookchem.com The 4-bromo-3-methoxybenzoic acid can be converted to 4-bromo-3-methoxybenzoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). prepchem.com

The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with methylamine to form the desired N-methylbenzamide. google.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. This method often provides high yields and is a widely used industrial process. nih.govacs.org

Utilizing Weinreb Amide Intermediates

The Weinreb amide, or N-methoxy-N-methylamide, serves as a powerful intermediate in organic synthesis, primarily for the production of ketones and aldehydes. orientjchem.orgthieme.com Its utility stems from the formation of a stable, metal-chelated tetrahedral intermediate when reacted with organometallic reagents, which prevents the common problem of over-addition that affects other acyl compounds. thieme.com While the direct conversion of a Weinreb amide to a secondary amide like this compound is not a standard transformation, the synthesis of the corresponding Weinreb amide precursor, 4-bromo-N,3-dimethoxy-N-methylbenzamide , is a critical first step in related synthetic sequences.

The typical synthesis of this Weinreb amide intermediate begins with the starting material, 4-bromo-3-methoxybenzoic acid . The carboxylic acid is first activated to facilitate amidation. A common method for activation is the conversion of the carboxylic acid to an acid chloride. This is often achieved using reagents like oxalyl chloride or thionyl chloride in an inert solvent.

Following activation, the activated acyl species is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a suitable base, such as triethylamine or N-methylmorpholine, to yield the 4-bromo-N,3-dimethoxy-N-methylbenzamide intermediate. orientjchem.org Alternative one-pot procedures have been developed using various peptide coupling reagents to directly form the Weinreb amide from the carboxylic acid without isolating the acid chloride. orientjchem.org

Once formed, this Weinreb amide is exceptionally stable and can be used in subsequent reactions. For instance, it is well-established that these intermediates react cleanly with Grignard or organolithium reagents to form ketones, or can be reduced by hydrides like lithium aluminum hydride (LiAlH₄) to produce aldehydes. organic-chemistry.org While the direct conversion to an N-methylamide is unconventional, the Weinreb amide intermediate remains a key platform for generating diverse functional groups from the initial carboxylic acid.

| Reagent Category | Example Reagent | Purpose in Weinreb Amide Synthesis |

| Starting Material | 4-Bromo-3-methoxybenzoic acid | Provides the core chemical scaffold. |

| Activating Agent | Oxalyl Chloride | Converts the carboxylic acid to a more reactive acid chloride. |

| Amine Source | N,O-Dimethylhydroxylamine | Reacts with the activated acid to form the Weinreb amide. |

| Base | Triethylamine | Neutralizes HCl generated during the reaction. |

Purification and Yield Optimization Strategies

The effective purification of this compound and the optimization of its yield are crucial for obtaining a high-purity final product suitable for further applications. Strategies involve a combination of classical laboratory techniques and careful adjustment of reaction parameters.

Purification Techniques:

Following synthesis, the crude product often contains unreacted starting materials, catalysts, and byproducts. Common purification methods for benzamide derivatives include:

Recrystallization: This is a primary technique for purifying solid compounds. The choice of solvent is critical. For benzamides, which are often crystalline solids, a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. A mixture of solvents, such as n-heptane/ethyl acetate, has been shown to be effective for purifying structurally related bromo-methoxy-benzoic esters. After dissolving the crude product in a minimal amount of hot solvent, slow cooling allows for the formation of high-purity crystals, leaving impurities behind in the mother liquor.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is the method of choice. A solvent system (eluent) is selected based on the polarity of the components, often determined by preliminary thin-layer chromatography (TLC). The eluent carries the components of the mixture through the silica gel at different rates, allowing for the separation and collection of the pure this compound fraction.

Washing/Extraction: If byproducts have significantly different solubility or acid-base properties, a liquid-liquid extraction can be performed. For instance, if a bromination step using N-bromosuccinimide was employed in the synthesis, the succinimide (B58015) byproduct can often be removed by washing the reaction mixture with water.

Yield Optimization Strategies:

Maximizing the yield of this compound involves the systematic optimization of several reaction variables:

Stoichiometry: Adjusting the molar ratios of reactants is fundamental. For amidation reactions, using a slight excess of the amine or the activating agent can drive the reaction to completion, but a large excess can complicate purification. researchgate.net

Catalyst and Coupling Reagents: In modern amidation reactions, the choice of coupling reagent is critical. Reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives such as HOAt (1-hydroxy-7-azabenzotriazole) have been shown to be highly efficient for forming amide bonds under mild conditions. nih.gov Optimizing the catalyst loading can also significantly impact yield and cost-effectiveness.

Reaction Conditions: Temperature, reaction time, and solvent choice play a pivotal role. Some amidation reactions may require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. acs.org The reaction should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching, avoiding the formation of degradation products.

By carefully selecting purification methods and optimizing reaction conditions, high-purity this compound can be obtained in high yield.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 3 Methoxy N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Detailed experimental data for the ¹H NMR and ¹³C NMR of 4-Bromo-3-methoxy-N-methylbenzamide is not extensively available in peer-reviewed literature. However, analysis of structurally similar compounds allows for the prediction of chemical shifts. For the related compound 4-Bromo-N-methylbenzamide , ¹H NMR spectroscopy in CDCl₃ shows aromatic protons as a multiplet between 7.44-7.64 ppm, a broad singlet for the amide proton (NH) at approximately 6.24 ppm, and a doublet for the N-methyl protons at 2.92 ppm. The corresponding ¹³C NMR spectrum for this analogue shows signals at 167.3 (C=O), 133.4, 131.8, 128.5, 126.1 (aromatic carbons), and 26.9 (N-CH₃) ppm. For 4-Methoxy-N-methylbenzamide , the aromatic protons appear as multiplets at 7.72-7.75 ppm and 6.87-6.91 ppm, with the methoxy (B1213986) and N-methyl protons appearing as singlets at 3.82 ppm and 2.96 ppm, respectively.

Based on these related structures, the expected ¹H NMR spectrum of this compound would feature distinct signals for the three aromatic protons, influenced by the bromo, methoxy, and amide substituents. The N-methyl and methoxy groups would likely appear as sharp singlets, and the amide proton as a broad singlet. The ¹³C NMR spectrum would similarly show distinct peaks for the aromatic carbons, the carbonyl carbon, the N-methyl carbon, and the methoxy carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.8 | 110 - 135 |

| C=O | - | ~167 |

| O-CH₃ | ~3.9 | ~56 |

| N-CH₃ | ~3.0 | ~27 |

| N-H | 6.0 - 6.5 | - |

Note: The table contains predicted values based on analogous compounds and established principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 244 and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for benzamides include:

Alpha-cleavage: Cleavage of the bond between the carbonyl group and the aromatic ring.

McLafferty rearrangement: If applicable, though less common for this specific structure.

Loss of small molecules: Fragmentation may occur via the loss of neutral molecules such as CO, CH₃NH, or OCH₃.

A plausible fragmentation could involve the cleavage of the amide bond, leading to the formation of a 4-bromo-3-methoxybenzoyl cation. Further fragmentation could involve the loss of the methoxy group or the bromine atom.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Structure | Notes |

| 244/246 | [C₉H₁₀BrNO₂]⁺ | Molecular ion peak (M⁺, M+2) |

| 213/215 | [C₈H₇BrO]⁺ | Loss of N-methylamine (-NHCH₃) |

| 185/187 | [C₇H₄BrO]⁺ | Loss of CO from the benzoyl cation |

| 157 | [C₇H₄O₂]⁺ | Loss of Br from the benzoyl cation |

Note: This table represents predicted fragmentation patterns. Experimental verification is required.

Infrared and Raman Spectroscopy for Functional Group Identification

Experimental Infrared (IR) and Raman spectra for this compound are not widely documented. However, the characteristic vibrational modes can be predicted from its molecular structure.

N-H Stretch: A prominent band is expected in the IR spectrum around 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed in the 2850-3000 cm⁻¹ region.

C=O Stretch (Amide I band): A strong absorption due to the carbonyl stretch is expected in the region of 1630-1680 cm⁻¹. This is one of the most characteristic peaks for an amide.

N-H Bend (Amide II band): This secondary amide band, resulting from N-H bending and C-N stretching, typically appears around 1550 cm⁻¹.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) is expected to show a strong C-O stretching band around 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).

C-Br Stretch: The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and other non-polar bonds.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1630 - 1680 | Strong |

| N-H (Amide II) | Bend | ~1550 | Medium |

| C=C | Aromatic Ring Stretch | 1450 - 1600 | Strong |

| C-O | Asymmetric Stretch | 1200 - 1275 | Strong |

| C-Br | Stretch | 500 - 600 | Medium |

Note: These are predicted frequencies and intensities. Experimental conditions can cause variations.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There is no published single-crystal X-ray diffraction data available for this compound. However, crystallographic data for the related molecule 4-Methoxy-N-methylbenzamide reveals a monoclinic crystal system with the space group P2₁/c. In this structure, the dihedral angle between the amide group and the benzene (B151609) ring is 10.6°. The crystal packing is stabilized by intermolecular N-H···O hydrogen bonds, which form molecular chains.

The introduction of a bromine atom at the 4-position, ortho to the methoxy group, would be expected to influence the solid-state structure of this compound significantly. The larger van der Waals radius and potential for halogen bonding of the bromine atom would likely alter the unit cell parameters, molecular conformation, and intermolecular packing interactions compared to its non-brominated analog. The planarity between the aromatic ring and the amide group might be affected, and different hydrogen bonding or halogen bonding networks could be formed in the crystal lattice.

Table 4: Crystallographic Data for the Analogous Compound 4-Methoxy-N-methylbenzamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7350 (17) |

| b (Å) | 9.2750 (19) |

| c (Å) | 10.719 (2) |

| β (°) | 99.83 (3) |

| Volume (ų) | 855.7 (3) |

| Z | 4 |

Note: This data is for a structurally related compound and serves as a reference for predicting the crystallographic properties of this compound.

Computational Studies on 4 Bromo 3 Methoxy N Methylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of a molecule. For 4-bromo-3-methoxy-N-methylbenzamide, DFT methods like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to optimize the molecular geometry to its lowest energy state. nih.gov

These calculations can elucidate the distribution of electron density, highlighting the electrophilic and nucleophilic regions of the molecule. For instance, the carbonyl oxygen and the bromine atom would be expected to be regions of high electron density, while the amide proton and the aromatic protons would be relatively electron-deficient. This information is critical for predicting how the molecule might interact with biological targets or other chemical species.

Furthermore, quantum chemical calculations can predict various electronic properties, such as ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally suggests a more reactive molecule. Studies on similar molecules, like 3-Hydroxy-4-methoxybenzaldehyde, have utilized these methods to understand charge transfer within the molecule. niscpr.res.in

Table 1: Illustrative Electronic Properties of a Substituted Benzamide (B126) (Calculated) (Note: This data is for a related compound and is for illustrative purposes only.)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.3 | eV |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, primarily around the amide linkage and the methoxy (B1213986) group. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, typically on the nanosecond to microsecond scale. researchgate.net By simulating the molecule in a box of solvent molecules (e.g., water), MD can reveal crucial information about its stability and how it interacts with its environment. nih.govrsc.org

For this compound, an MD simulation would show how water molecules arrange themselves around the solute, forming hydrogen bonds with the amide and methoxy groups. The simulation can also be used to calculate the free energy of solvation, which is a measure of the molecule's solubility. Furthermore, the stability of different conformations identified through conformational analysis can be tested in a dynamic, solvated environment. Such simulations are invaluable for understanding how the molecule might behave in a biological medium.

Prediction of Molecular Descriptors Relevant to Biological Activity

To assess the drug-like properties of a molecule, a range of molecular descriptors can be calculated. These descriptors quantify various physicochemical properties that are known to influence a drug's absorption, distribution, metabolism, and excretion (ADME).

Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport across membranes. nih.gov It is calculated by summing the surface contributions of polar atoms. A lower TPSA is generally associated with better cell permeability.

LogP , the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This property is crucial for a drug's ability to cross lipid membranes. While experimental determination is common, computational methods can provide reliable predictions. For example, the related compound 4-bromobenzamide (B181206) has a predicted XLogP3 of 1.8. nih.gov

Table 2: Predicted Molecular Descriptors for this compound (Note: These values are computationally predicted and may vary depending on the algorithm used.)

| Descriptor | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 41.1 Ų |

These descriptors, along with others such as molecular weight, number of hydrogen bond donors and acceptors, and rotatable bonds, are often used in conjunction with guidelines like Lipinski's Rule of Five to provide an initial assessment of a compound's potential as an orally available drug.

Structure Activity Relationship Sar Studies of 4 Bromo 3 Methoxy N Methylbenzamide Analogues

Systemic Modification of Aromatic Substituents

The benzene (B151609) ring of 4-bromo-3-methoxy-N-methylbenzamide offers multiple positions for substitution, and the nature and placement of these substituents can profoundly influence the compound's interaction with its biological target.

The specific placement of the bromine atom and the methoxy (B1213986) group on the benzamide (B126) ring is crucial for its biological activity. While direct SAR studies on all positional isomers of this compound are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that altering the substitution pattern from the established 4-bromo-3-methoxy configuration would significantly impact efficacy.

Systematic variation of the halogen at the 4-position and the alkoxy group at the 3-position provides valuable insights into the SAR of this scaffold.

Halogen Substitution: The substitution of bromine with other halogens such as chlorine, fluorine, or iodine can modulate several physicochemical properties, including size, electronegativity, and lipophilicity. The optimal halogen for activity depends on the specific interactions within the binding site. For example, if a halogen bond is a critical component of the binding interaction, the identity of the halogen can significantly influence the strength of this bond. In some benzamide series, a chlorine atom or a nitro-group on the benzene ring has been shown to decrease anti-proliferative activity researchgate.net.

Alkoxy Group Variation: Replacing the methoxy group with larger alkoxy groups, such as ethoxy or propoxy, can probe the steric tolerance of the binding pocket. An increase in alkyl chain length enhances lipophilicity, which may affect cell permeability and metabolic stability. However, if the binding site is sterically constrained, larger groups may lead to a decrease in activity. The electron-donating nature of the methoxy group can also be important for activity, and this property is generally retained with other small alkoxy substituents researchgate.net.

The following table summarizes the potential impact of these substitutions:

| Substitution Site | Original Substituent | Modified Substituent | Potential Impact on Activity |

| 4-Position | Bromo (Br) | Chloro (Cl) | May alter halogen bonding and lipophilicity. |

| 4-Position | Bromo (Br) | Fluoro (F) | Can influence electronic properties and membrane permeability. |

| 4-Position | Bromo (Br) | Iodo (I) | Increases size and polarizability, potentially enhancing binding. |

| 3-Position | Methoxy (-OCH3) | Ethoxy (-OCH2CH3) | Probes steric limits of the binding pocket; increases lipophilicity. |

The electronic properties of the benzene ring, governed by its substituents, are a key determinant of biological activity. The interplay of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can fine-tune the molecule's interaction with its target.

In many benzamide-containing compounds, the presence and position of EWGs and EDGs have a significant effect. For example, in a series of benzamide-isoquinoline derivatives, it was found that an electron-donating methoxy group increased affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it researchgate.net. This suggests that increased electron density on the aromatic ring can be favorable for certain receptor interactions. The docking results of some studies suggest that the electronic properties of substituents affect the electron density of the phenylacetamide ring and its interactions with key residues of the target protein mdpi.com.

Conversely, in other systems, electron-withdrawing groups can enhance activity. For instance, the addition of a strong electron-withdrawing group like trifluoromethyl (-CF3) to a pyrimidine-based compound was shown to improve the hydrogen bond strength with its target enzyme scielo.br. The impact of these groups is highly context-dependent and is dictated by the specific electronic requirements of the binding site.

The table below illustrates the nature of common substituents:

| Substituent Type | Examples | Effect on Benzene Ring |

| Electron-Donating Groups (EDGs) | -OCH3, -CH3, -OH | Increase electron density |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -CF3, Halogens | Decrease electron density |

Modifications at the Amide Nitrogen

The amide linkage is a cornerstone of the this compound structure, and modifications at the amide nitrogen can significantly alter the compound's properties.

Altering the N-methyl group to other alkyl substituents can influence the compound's lipophilicity, metabolic stability, and steric interactions within the binding pocket. Increasing the length of the alkyl chain (e.g., to ethyl, propyl) generally increases lipophilicity, which can affect pharmacokinetics. However, this may also introduce steric hindrance. In some N-substituted benzamide derivatives, the nature of the N-substituent is critical for biological activity researchgate.net. The introduction of cyclic alkyl groups, such as a cyclopropyl group, can introduce conformational rigidity, which may be beneficial for binding.

Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve a compound's pharmacological profile. Amide isosteres are functional groups that mimic the steric and electronic properties of the amide bond but can offer advantages such as enhanced metabolic stability cambridgemedchemconsulting.com.

Thioamides: Replacing the carbonyl oxygen of the amide with a sulfur atom to form a thioamide is a well-established isosteric replacement. Thioamides have different geometric and hydrogen bonding properties compared to amides; they are generally stronger hydrogen bond donors but weaker acceptors nih.gov. This modification can lead to improved biological activity and stability researchgate.net.

Sulfonamides: Sulfonamides are another class of amide isosteres that can offer advantages like increased metabolic stability and altered physicochemical properties drughunter.com. The geometry of a sulfonamide is tetrahedral around the sulfur atom, which is a significant departure from the planar nature of the amide bond. This structural change can profoundly impact how the molecule fits into a binding site.

The use of these and other isosteres, such as triazoles or oxadiazoles, can lead to novel analogues with improved drug-like properties drughunter.comnih.gov.

The following table details some common amide isosteres:

| Amide Isostere | Structure | Key Properties |

| Thioamide | R-C(=S)-NR'R'' | Altered H-bonding, increased metabolic stability. |

| Sulfonamide | R-S(=O)2-NR'R'' | Tetrahedral geometry, increased metabolic stability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used in medicinal chemistry to understand and predict the biological activity of chemical compounds based on their molecular structures fiveable.me. This methodology establishes a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined biological activities fiveable.me. For analogues of this compound, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects, thereby guiding the design of more potent and selective derivatives.

The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds, such as the analogues of this compound, are dependent on the differences in their physicochemical properties fiveable.me. By quantifying these properties through molecular descriptors, statistical models can be developed to predict the activity of new, unsynthesized compounds fiveable.menih.govfrontiersin.org.

A typical QSAR study involves several key steps:

Data Set Selection: A series of analogues of this compound with a wide range of biological activities is selected.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., molecular connectivity indices) nih.govnih.gov.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity fiveable.me.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques to ensure its robustness and reliability nih.govfrontiersin.org.

Hypothetical QSAR Study on this compound Analogues

To illustrate the application of QSAR modeling to this compound analogues, a hypothetical study is presented below. In this scenario, a series of analogues is synthesized where the substituents on the benzamide ring and the N-methyl group are varied. Their inhibitory activity against a specific biological target is determined and expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).

Table 1: Hypothetical Structures and Biological Activities of this compound Analogues

| Compound ID | R1 | R2 | R3 | Biological Activity (pIC50) |

| 1 | Br | OCH3 | CH3 | 6.5 |

| 2 | Cl | OCH3 | CH3 | 6.2 |

| 3 | I | OCH3 | CH3 | 6.8 |

| 4 | Br | OH | CH3 | 6.1 |

| 5 | Br | OCH3 | H | 5.9 |

| 6 | Br | OCH3 | C2H5 | 6.7 |

| 7 | NO2 | OCH3 | CH3 | 7.1 |

| 8 | Br | OCF3 | CH3 | 6.9 |

This is a hypothetical data table created for illustrative purposes.

For each of these hypothetical analogues, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure that could influence biological activity.

Table 2: Selected Molecular Descriptors for the Hypothetical Analogues

| Compound ID | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Dipole Moment (Electronic) |

| 1 | 3.2 | 85.4 | 2.5 |

| 2 | 2.9 | 80.1 | 2.3 |

| 3 | 3.6 | 92.7 | 2.8 |

| 4 | 2.8 | 82.3 | 2.9 |

| 5 | 2.7 | 81.2 | 2.4 |

| 6 | 3.5 | 89.9 | 2.6 |

| 7 | 2.5 | 83.5 | 3.5 |

| 8 | 3.9 | 88.6 | 3.1 |

This is a hypothetical data table created for illustrative purposes.

Following the calculation of descriptors, a QSAR model can be developed. For instance, a multiple linear regression analysis might yield an equation similar to the following hypothetical model:

pIC50 = 0.8 * LogP + 0.02 * Molar Refractivity - 0.5 * Dipole Moment + 4.2

This equation would suggest that hydrophobicity (LogP) and steric bulk (Molar Refractivity) have a positive correlation with the biological activity of these hypothetical analogues, while a higher dipole moment is detrimental. Such a model can then be used to predict the pIC50 values of new, yet-to-be-synthesized analogues of this compound, thereby prioritizing the synthesis of compounds with the highest predicted activity. The reliability of such a model is typically indicated by statistical parameters like the square of the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

QSAR studies on related benzamide structures have demonstrated the importance of topological and electronic parameters in describing their biological activities. For example, studies on substituted benzamides with antimicrobial activity have shown that molecular connectivity indices and Kier's shape index can effectively model their activity nih.gov. Similarly, in a study of bromo-benzohydrazide derivatives, electronic parameters like the total energy and topological indices were found to best describe the antimicrobial activity nih.gov. These findings from related compound classes can inform the selection of relevant descriptors for building robust QSAR models for this compound analogues.

Insufficient Research Data Precludes Comprehensive Analysis of this compound's Biological Activities

A thorough investigation into the biological activities and molecular mechanisms of the chemical compound this compound reveals a significant lack of specific research data required to populate the detailed outline provided. While the field of benzamide derivatives is extensive, with numerous studies on related structures, scientific literature focusing explicitly on this compound is scarce. Consequently, a comprehensive and scientifically accurate article adhering strictly to the requested structure cannot be generated at this time.

The specific subsections requested, including preliminary biological screening methodologies, potential antimicrobial and anticancer activities, and target identification through enzyme inhibition assays, necessitate dedicated studies on the compound . General information on benzamides or compounds with similar functional groups, such as N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives or 4-methoxy-3-(methoxymethyl) phenol, cannot be extrapolated to definitively describe the biological profile of this compound.

The creation of data tables and detailed research findings, as stipulated in the instructions, is contingent upon the existence of published experimental results. Without studies evaluating this specific compound against bacterial strains like Mycobacterium tuberculosis, assessing its antifungal efficacy, exploring its anticancer potential, or examining its inhibitory effects on enzymes such as phosphodiesterases and MbtI, any attempt to generate the requested content would be speculative and fall short of the required scientific accuracy.

Therefore, until dedicated research is conducted and published on the biological activities of this compound, it is not possible to provide the in-depth and specific information requested for the article.

Investigation of Biological Activities and Molecular Mechanisms of 4 Bromo 3 Methoxy N Methylbenzamide

Target Identification and Mechanism of Action Elucidation

Receptor Binding Studies

No data is available on the receptor binding profile of 4-bromo-3-methoxy-N-methylbenzamide.

Cellular Pathway Modulation

There is no information regarding the effects of this compound on any cellular pathways.

In Vitro and In Vivo Biological Model Systems for Efficacy and Selectivity Assessment

No studies utilizing in vitro or in vivo models to assess the efficacy and selectivity of this compound have been found in the public domain.

Applications in Medicinal Chemistry and Chemical Biology of 4 Bromo 3 Methoxy N Methylbenzamide Derivatives

Lead Compound Identification and Optimization in Drug Discovery

The benzamide (B126) scaffold is a privileged structure found in numerous approved drugs. Derivatives of substituted benzamides are frequently identified as hit and lead compounds in screening campaigns and are subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties. The development of novel anticancer agents is a particularly active area of research for this class of compounds.

Research into diarylsulphonamides, which share structural similarities with benzamides, illustrates this optimization process. Scientists have conducted "methoxy and bromo scans" on N-(5-methoxyphenyl) methoxybenzenesulphonamides to develop potent cytotoxic compounds, particularly against the MCF7 human breast adenocarcinoma cell line. nih.gov These studies systematically vary the position of methoxy (B1213986) and bromo groups to identify patterns that enhance antitumor activity. For instance, certain substitution patterns have led to compounds with nanomolar antiproliferative potency that disrupt the microtubule network in cancer cells, arresting them in the G2/M phase of the cell cycle and triggering apoptosis. nih.gov

Similarly, a series of 4-methoxy-N-(1-naphthalene) benzenesulfonamide (B165840) derivatives were designed based on the known β-tubulin inhibitor ABT-751. nih.gov The goal was to create dual-target inhibitors that affect both tubulin and the signal transducer and activator of transcription 3 (STAT3), two proteins often overexpressed in cancer. nih.gov This optimization effort led to the discovery of compounds with potent inhibitory activity against several cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Optimized Benzenesulfonamide Derivative DL14

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| A549 | Lung Carcinoma | 1.35 |

| MDA-MB-231 | Breast Adenocarcinoma | 2.85 |

| HCT-116 | Colorectal Carcinoma | 3.04 |

Data sourced from a study on dual-target inhibitors of tubulin and STAT3. nih.gov

This research underscores the strategy of using a known lead compound (like ABT-751) and modifying its benzamide/benzenesulfonamide core to achieve improved or multi-target activity. nih.govnih.gov The principles from these studies are directly applicable to the optimization of derivatives from 4-bromo-3-methoxy-N-methylbenzamide for various therapeutic targets.

Use as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein. The benzamide scaffold is well-suited for developing such probes. Derivatives can be designed to bind to specific targets, and further modifications can incorporate reporter tags (like fluorescent dyes) or reactive groups for covalent labeling.

The work on benzenesulfonamide derivatives as tubulin inhibitors provides a clear example. Further investigation of lead compounds showed they not only inhibit tubulin polymerization by binding to the colchicine (B1669291) site (IC₅₀ value of 0.83 μM) but also directly bind to and inhibit STAT3 phosphorylation (IC₅₀ value of 6.84 μM). nih.gov Such a molecule can be used as a chemical probe to investigate the cellular consequences of simultaneously inhibiting both of these important cancer-related pathways. By understanding how these dual-inhibitors affect cellular processes, researchers can gain deeper insights into the crosstalk between the cytoskeleton and cell signaling pathways.

Development as a Building Block for Complex Molecules

Substituted benzamides like this compound are valuable building blocks in synthetic chemistry. The distinct reactivity of each functional group allows for sequential and site-selective modifications to construct more complex molecular architectures.

The bromine atom at the 4-position is particularly useful, serving as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of carbon-based substituents (alkyl, aryl, alkynyl groups), dramatically increasing molecular complexity. The methoxy group can potentially be demethylated to reveal a phenol, providing another site for modification. The N-methylamide itself is generally stable but can be involved in directing metallation reactions to the adjacent position on the aromatic ring if needed. The ease of synthesizing novel benzamides through reactions like esterification, cyanation, cyclization, and aminolysis further enhances their utility as starting materials. nih.gov

Advancements in Organic Synthesis Methodologies Relevant to Benzamides

The synthesis of the amide bond is a fundamental transformation in organic chemistry, and continuous efforts are made to develop more efficient, sustainable, and versatile methods. The preparation of benzamides can be achieved through various routes.

One common academic method is the Schotten-Baumann reaction, which involves reacting an acid chloride (like benzoyl chloride) with an amine in the presence of a base. youtube.com A simple demonstration of this principle involves the vigorous shaking of benzoyl chloride with ammonium (B1175870) hydroxide (B78521) to produce a precipitate of crude benzamide. youtube.com

Another approach involves the direct reaction of a carboxylic acid with an amine, often requiring high temperatures or catalysts. For instance, benzamide can be synthesized by heating benzoic acid with urea, a reaction that produces the desired amide along with carbon dioxide and ammonia (B1221849) as byproducts. youtube.com Extending the reaction time in such procedures has been shown to significantly improve the yield. youtube.com Modern synthetic chemistry focuses on developing milder and more general methods for amide bond formation, often utilizing specialized coupling reagents to facilitate the reaction between a carboxylic acid and an amine at room temperature. researchgate.net These advancements are crucial for the synthesis of highly functionalized and sensitive benzamide derivatives used in drug discovery and materials science. researchgate.netresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| ABT-751 |

| Ammonia |

| Benzoic acid |

| Benzoyl chloride |

| Carbon dioxide |

| Colchicine |

| Verapamil |

| 4-methoxy-N-(1-naphthalene) benzenesulfonamide |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides |

| STAT3 |

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-3-methoxy-N-methylbenzamide, and what methodological considerations are critical?

Answer: The synthesis typically involves coupling a brominated benzoic acid derivative with N-methylmethoxyamine. For example, 2-bromo-4-(trifluoromethyl)benzoic acid can be activated using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) at low temperatures (-50°C) to form the corresponding benzamide . Key considerations include:

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H NMR (400 MHz, CDOD) reveals aromatic protons (δ 7.69–8.09 ppm) and methyl/methoxy groups (δ 3.31–3.46 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 312.2 (M) and 314.2 (M+2) confirm the bromine isotopic pattern .

- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and methoxy C-O (~1250 cm) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste .

- Emergency Procedures : Immediate medical attention for exposure; fire hazards require dry chemical extinguishers .

Advanced Research Questions

Q. How does the bromo substituent influence reactivity in cross-coupling reactions, and what experimental designs optimize these transformations?

Answer: The bromo group at the para position enables participation in Suzuki-Miyaura couplings with aryl boronic acids. Key factors:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water.

- Base Optimization : NaCO or CsCO enhances transmetallation efficiency.

- By-Product Analysis : Monitor debromination via LC-MS to adjust reaction time/temperature .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- Crystallographic Validation : Single-crystal X-ray diffraction (SHELX refinement) resolves ambiguities in NMR assignments, as demonstrated for structurally related benzamidines .

- 2D NMR (COSY, HSQC) : Correlates proton-proton and proton-carbon connectivity to distinguish overlapping signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict C NMR shifts to cross-validate experimental data .

Q. How can computational methods predict feasible synthetic routes and potential by-products?

Answer:

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose routes based on precursor scoring and reaction plausibility (threshold >0.01) .

- AI-Driven Platforms : Predict regioselectivity in bromination or methoxy group positioning using PubChem’s Percepta Platform .

- By-Product Identification : Machine learning models flag potential side products (e.g., dehalogenated analogs) for LC-MS monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.